5-Hydroxyquinoxaline-2,3(1H,4H)-dione
CAS No.: 862270-94-8
Cat. No.: VC2653196
Molecular Formula: C8H6N2O3
Molecular Weight: 178.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 862270-94-8 |
|---|---|
| Molecular Formula | C8H6N2O3 |
| Molecular Weight | 178.14 g/mol |
| IUPAC Name | 5-hydroxy-1,4-dihydroquinoxaline-2,3-dione |
| Standard InChI | InChI=1S/C8H6N2O3/c11-5-3-1-2-4-6(5)10-8(13)7(12)9-4/h1-3,11H,(H,9,12)(H,10,13) |
| Standard InChI Key | OFUUIIXSWNBTBM-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=C1)O)NC(=O)C(=O)N2 |
| Canonical SMILES | C1=CC2=C(C(=C1)O)NC(=O)C(=O)N2 |
Introduction
Chemical Properties and Structure
5-Hydroxyquinoxaline-2,3(1H,4H)-dione possesses a unique chemical structure that contributes to its biological activity and synthetic utility. The compound features a bicyclic structure with a hydroxyl group at the 5-position, which significantly influences its reactivity profile and interaction with biological systems.
Basic Chemical Information
The fundamental chemical properties of 5-Hydroxyquinoxaline-2,3(1H,4H)-dione are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 862270-94-8 |
| Molecular Formula | C8H6N2O3 |
| Molecular Weight | 178.14 g/mol |
| Appearance | Not specified in sources |
| Standard Purity | 95% |
| Structure | Bicyclic with quinoxaline moiety and hydroxyl group |
The compound's molecular structure incorporates both a quinoxaline scaffold and a hydroxyl functional group at the 5-position, which enhances its hydrogen bonding capabilities with biological macromolecules. This structural feature is particularly significant as it can lead to important interactions with proteins and nucleic acids in biological systems, potentially explaining some of its observed biological activities.
Structural Significance
The hydroxyl group at the 5-position of the quinoxaline ring system serves as a key structural feature that distinguishes this compound from other quinoxaline derivatives. This hydroxyl group provides additional hydrogen bonding sites, which can enhance the compound's ability to interact with biological targets through non-covalent interactions. The quinoxaline core itself is recognized for its rigidity and planarity, properties that favor interaction with biomolecular targets through π-stacking and other non-covalent interactions.
Synthesis Methods
The preparation of 5-Hydroxyquinoxaline-2,3(1H,4H)-dione can be achieved through various synthetic routes, with both traditional methods and more environmentally friendly approaches having been developed.
Traditional Synthesis Approaches
Biological Activities
5-Hydroxyquinoxaline-2,3(1H,4H)-dione exhibits a range of biological activities that make it particularly interesting for medicinal chemistry applications. These activities stem from the compound's structural features, particularly the presence of the hydroxyl group that enhances its interaction with biological targets.
Anti-inflammatory Activity
The anti-inflammatory potential of 5-Hydroxyquinoxaline-2,3(1H,4H)-dione represents another significant biological property. Inflammation plays a crucial role in various pathological conditions, and compounds capable of modulating inflammatory responses are of considerable interest in drug discovery. The specific mechanisms underlying the anti-inflammatory effects of this compound warrant further investigation but may involve interaction with enzymes or receptors involved in inflammatory pathways.
Anticancer Properties
Perhaps most significantly, 5-Hydroxyquinoxaline-2,3(1H,4H)-dione has shown anticancer properties that make it a candidate for oncological research. The anticancer activity of quinoxaline derivatives often involves multiple mechanisms, including:
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Inhibition of cellular proliferation
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Induction of apoptosis (programmed cell death)
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Disruption of cell signaling pathways
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Interaction with DNA or enzymes involved in DNA replication
The hydroxyl group at the 5-position potentially enhances these interactions through hydrogen bonding with biological macromolecules, including proteins and nucleic acids. This structural feature may explain some of the observed biological activities and provides direction for further structural modifications to enhance anticancer potency and selectivity.
Applications in Medicinal Chemistry
The diverse biological activities of 5-Hydroxyquinoxaline-2,3(1H,4H)-dione make it valuable in various aspects of medicinal chemistry and drug discovery.
As a Building Block in Drug Design
5-Hydroxyquinoxaline-2,3(1H,4H)-dione serves as an important building block in the synthesis of more complex bioactive molecules. Its bicyclic structure provides a rigid scaffold that can be further modified to enhance specific biological activities or improve pharmacokinetic properties. The hydroxyl group offers a convenient handle for additional derivatization, allowing medicinal chemists to introduce various functional groups that might improve biological activity or other drug-like properties.
Spectroscopic Characteristics
The structural elucidation and purity assessment of 5-Hydroxyquinoxaline-2,3(1H,4H)-dione rely on various spectroscopic techniques that provide valuable information about its molecular features.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for confirming the structure of 5-Hydroxyquinoxaline-2,3(1H,4H)-dione. While the search results don't provide specific NMR data for this compound, related quinoxaline derivatives typically show characteristic signals for the aromatic protons, NH protons, and the hydroxyl group proton. For instance, the NH protons in quinoxaline-2,3-(1H,4H)-dione derivatives often appear as broad singlets at higher chemical shifts (δ ~10-12 ppm) .
Mass Spectrometry
Mass spectrometry provides vital information about the molecular weight and fragmentation pattern of 5-Hydroxyquinoxaline-2,3(1H,4H)-dione. The molecular ion peak would be expected at m/z 178, corresponding to its molecular weight of 178.14 g/mol. Characteristic fragmentation patterns would likely include losses associated with the carbonyl groups and the hydroxyl functionality.
IR Spectroscopy
Infrared (IR) spectroscopy can reveal the presence of key functional groups in 5-Hydroxyquinoxaline-2,3(1H,4H)-dione. Characteristic absorption bands would be expected for:
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O-H stretching (broad band, ~3200-3500 cm^-1)
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N-H stretching (~3300-3500 cm^-1)
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C=O stretching (~1650-1700 cm^-1)
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Aromatic C=C stretching (~1400-1600 cm^-1)
These spectroscopic techniques collectively provide a comprehensive fingerprint for structural confirmation and purity assessment of 5-Hydroxyquinoxaline-2,3(1H,4H)-dione.
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